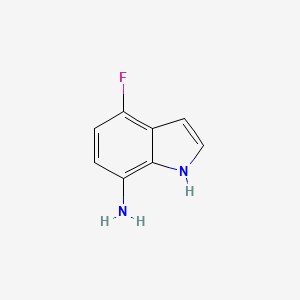

4-Fluoro-1H-indol-7-amine

CAS No.: 292636-13-6

Cat. No.: VC3252647

Molecular Formula: C8H7FN2

Molecular Weight: 150.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 292636-13-6 |

|---|---|

| Molecular Formula | C8H7FN2 |

| Molecular Weight | 150.15 g/mol |

| IUPAC Name | 4-fluoro-1H-indol-7-amine |

| Standard InChI | InChI=1S/C8H7FN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H,10H2 |

| Standard InChI Key | UHJCYETYVMSJAF-UHFFFAOYSA-N |

| SMILES | C1=CC(=C2C=CNC2=C1N)F |

| Canonical SMILES | C1=CC(=C2C=CNC2=C1N)F |

Introduction

Chemical Identity and Structure

4-Fluoro-1H-indol-7-amine is characterized by a specific set of chemical identifiers that distinguish it from other similar compounds:

Basic Chemical Information

| Parameter | Value |

|---|---|

| CAS Number | 292636-13-6 |

| Molecular Formula | C8H7FN2 |

| Molecular Weight | 150.15 g/mol |

| IUPAC Name | 4-fluoro-1H-indol-7-amine |

The compound belongs to the indole class, which is a heterocyclic aromatic organic compound with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The specific structure of 4-Fluoro-1H-indol-7-amine features a fluorine atom at the 4-position and an amino group at the 7-position of the indole scaffold.

Structural Identifiers

The compound can be uniquely identified using various chemical notation systems:

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C8H7FN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H,10H2 |

| Standard InChIKey | UHJCYETYVMSJAF-UHFFFAOYSA-N |

| SMILES | C1=CC(=C2C=CNC2=C1N)F |

| Canonical SMILES | C1=CC(=C2C=CNC2=C1N)F |

| PubChem Compound ID | 45078698 |

These identifiers ensure unambiguous identification of the compound in chemical databases and literature.

Physical and Chemical Properties

Physical Characteristics

The physical properties of 4-Fluoro-1H-indol-7-amine show some variation across different commercial sources:

| Property | Value | Source |

|---|---|---|

| Appearance | White powders | ENAO Chemical |

| Appearance | Off-white solid | Sigma-Aldrich |

| Physical state | Liquid | Regent Science Industry |

| Purity (commercial) | 95%+ to 98% | Various sources |

The discrepancy in physical state reported by different suppliers (powder vs. liquid) may indicate different formulations, preparation methods, or storage conditions .

| Storage Parameter | Recommendation |

|---|---|

| Temperature | 2-8°C (refrigerated) |

| Environment | Dark place, inert atmosphere |

| Container | Glass bottle or drum |

These storage recommendations suggest that the compound may be sensitive to light, oxygen, or temperature, which is common for many indole derivatives .

Applications and Research Relevance

Pharmaceutical Applications

4-Fluoro-1H-indol-7-amine has potential applications in pharmaceutical research:

| Application Area | Details |

|---|---|

| Pharmaceuticals | Used as a building block in medicinal chemistry |

| Skincare | Potential ingredient in formulations |

| Medical Ingredients | Precursor for bioactive compounds |

The indole scaffold, to which this compound belongs, is considered an excellent framework for synthetic manipulations with multiple biological properties . Indole derivatives have been extensively studied for their diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties.

Research Applications

As a research tool, the compound offers valuable characteristics:

-

Serves as an intermediate in the synthesis of more complex molecules with potential biological activity

-

May contribute to structure-activity relationship studies in drug discovery

| Desired Concentration | Amount of Compound |

|---|---|

| For 1 mg | For 5 mg |

| 1 mM | 6.66 mL |

| 5 mM | 1.332 mL |

| 10 mM | 0.666 mL |

These calculations are based on the molecular weight of 150.15 g/mol, and volumes represent the amount of solvent required to achieve the desired concentration .

| Supplier | Purity | Form |

|---|---|---|

| ENAO Chemical | 95%+ | White powder |

| Regent Science | ≥98% | Liquid |

| Sigma-Aldrich | 96% | Off-white solid |

| Vulcanchem | Not specified | Not specified |

This availability from multiple sources facilitates its use in research and development activities.

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

These classifications suggest that appropriate safety measures should be taken when handling the compound.

Structural Significance and Relationships

Comparison with Similar Compounds

4-Fluoro-1H-indol-7-amine belongs to a broader class of fluorinated indole derivatives, which have attracted interest in medicinal chemistry:

The strategic placement of fluorine atoms in pharmaceutical compounds can significantly alter biological activity, metabolic stability, and physicochemical properties .

Significance of Fluorination

Fluorination of indole derivatives, as seen in 4-Fluoro-1H-indol-7-amine, offers several advantages in medicinal chemistry:

-

Enhanced metabolic stability due to the strong C-F bond

-

Modified electronic properties of the molecule

-

Potential changes in lipophilicity and membrane permeability

-

Altered hydrogen bonding capabilities that may impact protein binding

These properties make fluorinated indole derivatives valuable starting materials in the development of bioactive compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume